2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline
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Overview
Description
2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline is a complex organic compound that features a quinoxaline core linked to a pyrrolidine ring and a tert-butylpyridazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the tert-butylpyridazinyl group through an etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the quinoxaline core or the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a wide range of substituents onto the quinoxaline or pyrrolidine rings.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It may serve as a probe or ligand in biochemical assays, helping to elucidate the functions of various biological targets.
Medicine: The compound’s structure suggests potential as a pharmacophore, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Its unique chemical properties could be exploited in the development of new industrial catalysts or as a component in advanced materials.
Mechanism of Action
The mechanism by which 2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the target.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline include other quinoxaline derivatives and pyrrolidine-containing molecules. Examples include:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butylpyridazinyl group, in particular, may enhance its stability and specificity in various applications.
Properties
Molecular Formula |
C22H25N5O2 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-quinoxalin-2-ylmethanone |
InChI |
InChI=1S/C22H25N5O2/c1-22(2,3)19-8-9-20(26-25-19)29-14-15-10-11-27(13-15)21(28)18-12-23-16-6-4-5-7-17(16)24-18/h4-9,12,15H,10-11,13-14H2,1-3H3 |
InChI Key |
RGOAWKGOIATAJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
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